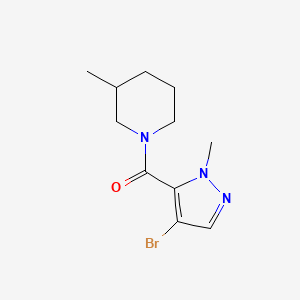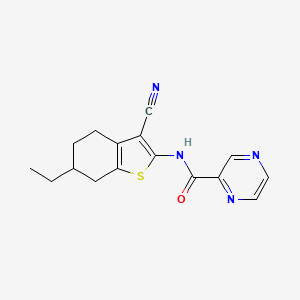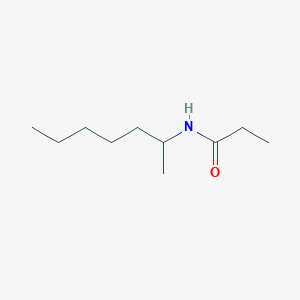![molecular formula C20H22F3N5O2S B10907058 1-(1,3-benzothiazol-2-yl)-4-{(1E)-N-[2-(morpholin-4-yl)ethyl]propanimidoyl}-3-(trifluoromethyl)-1H-pyrazol-5-ol](/img/structure/B10907058.png)
1-(1,3-benzothiazol-2-yl)-4-{(1E)-N-[2-(morpholin-4-yl)ethyl]propanimidoyl}-3-(trifluoromethyl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-2-yl)-4-[(2-morpholinoethyl)propanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that features a benzothiazole ring, a morpholine moiety, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-4-[(2-morpholinoethyl)propanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by the condensation of o-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Pyrazolone Core: The pyrazolone ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone.
Attachment of the Morpholine Moiety: This step involves the reaction of the intermediate with morpholine under suitable conditions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring.
Reduction: Reduction reactions can occur at the pyrazolone core.
Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the pyrazolone core.
Substitution: Substituted derivatives with various functional groups replacing the morpholine moiety.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Antimicrobial Activity:
Medicine
Drug Development: The compound can be explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry
Materials Science: It can be used in the development of new materials with unique properties.
Chemical Sensors: The compound may be utilized in the design of chemical sensors.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-[(2-morpholinoethyl)propanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, while the pyrazolone core may inhibit enzyme activity by binding to the active site. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)ethanethioamide: Shares the benzothiazole ring but lacks the pyrazolone core and morpholine moiety.
2-Aminobenzothiazole: Contains the benzothiazole ring but differs in the functional groups attached.
Uniqueness
The unique combination of the benzothiazole ring, pyrazolone core, and morpholine moiety, along with the trifluoromethyl group, distinguishes 2-(1,3-benzothiazol-2-yl)-4-[(2-morpholinoethyl)propanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one from other compounds. This unique structure contributes to its diverse range of applications and potential biological activities.
Properties
Molecular Formula |
C20H22F3N5O2S |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[C-ethyl-N-(2-morpholin-4-ylethyl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H22F3N5O2S/c1-2-13(24-7-8-27-9-11-30-12-10-27)16-17(20(21,22)23)26-28(18(16)29)19-25-14-5-3-4-6-15(14)31-19/h3-6,26H,2,7-12H2,1H3 |
InChI Key |
CSXYUIXXPYXSEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NCCN1CCOCC1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B10906989.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B10906992.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B10907002.png)
![5-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B10907006.png)
![N~1~-{4-[(1-Adamantylamino)sulfonyl]phenyl}-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B10907009.png)
![Ethyl 4-carbamoyl-3-methyl-5-{[(naphthalen-2-yloxy)acetyl]amino}thiophene-2-carboxylate](/img/structure/B10907012.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B10907021.png)
![2-[(4-methoxyphenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]butanehydrazide](/img/structure/B10907022.png)
![2-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B10907032.png)

![Propyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B10907041.png)

